molecular formula C6H12Cl2N4 B2894449 3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2260917-61-9

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

Cat. No. B2894449
M. Wt: 211.09
InChI Key: PGGUNDXUKJESDQ-TXQFBUHCSA-N
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Description

The compound “3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2408957-61-7 . It has a molecular weight of 211.09 . The IUPAC name for this compound is (1s,3s)-3- (1H-1,2,4-triazol-1-yl)cyclobutan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;; . This indicates the presence of a cyclobutane ring with an attached 1,2,4-triazol-1-yl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Aerobic Oxidative Cycloaddition for Triazole Synthesis : A novel synthetic approach towards 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles via aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine has been developed, providing a catalyst-free, metal-free, azide-free, and peroxide-free methodology for triazole formation (Huining Bai et al., 2015).

  • Metal- and Oxidant-Free Synthesis of Triazolamines : A green, three-component condensation approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines has been introduced, showcasing broad substrate scope, mild reaction conditions, and the synthesis's environmental friendliness. Additionally, the fluorescence and aggregation-induced emission (AIE) properties of selected products were explored, indicating potential applications in optical materials (Wei Guo et al., 2021).

  • Cascade Reactions for NH-1,2,3-Triazoles : A copper-free synthesis method for NH-1,2,3-triazoles using organocatalytic cascade reactions has been reported. This approach provides a novel methodology for the preparation of NH-1,2,3-triazoles, highlighting new reactivity patterns for amino acid catalysts (D. Ramachary et al., 2008).

  • Corrosion Inhibition : Triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acidic media. The study demonstrates the inhibition efficiency through various thermodynamic and electrochemical techniques, underscoring the potential of triazole derivatives in corrosion protection applications (Turuvekere K. Chaitra et al., 2015).

  • Industrial Applications : The review on the industrial use of amino-1,2,4-triazoles outlines their significant role in agriculture, medicine, and the production of high-energy substances. It emphasizes the versatility and wide-ranging applications of these compounds in creating plant protection products, drugs with hepatoprotective and anti-ischemic activities, and materials for explosives and gas-generating compositions (V. Nazarov et al., 2022).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-1-6(2-5)10-4-8-3-9-10;;/h3-6H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUNDXUKJESDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Triazol-1-yl)cyclobutan-1-amine;dihydrochloride

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